6,6'-Bis(2,3-dimethoxybenzoyl)-alpha,alpha-D-trehalose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-Bis(2,3-dimethoxybenzoyl)-alpha,alpha-D-trehalose is a synthetic compound known for its potential therapeutic applications, particularly in the field of ophthalmology. It has been studied for its anti-neovascularization effects, which are crucial in treating conditions like age-related macular degeneration .
Métodos De Preparación
The preparation of 6,6’-Bis(2,3-dimethoxybenzoyl)-alpha,alpha-D-trehalose involves several synthetic routes. One method includes dissolving 2,3-dimethoxybenzoic acids and reacting them under specific conditions to form the desired compound . The industrial production methods are not widely documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production.
Análisis De Reacciones Químicas
6,6’-Bis(2,3-dimethoxybenzoyl)-alpha,alpha-D-trehalose undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has been extensively studied for its applications in scientific research. In chemistry, it is used to study reaction mechanisms and pathways. In biology and medicine, it has shown promise in inhibiting tumor angiogenesis and metastasis by suppressing the production of vascular endothelial growth factor (VEGF). This makes it a potential therapeutic agent for conditions like age-related macular degeneration and other diseases involving abnormal blood vessel growth .
Mecanismo De Acción
The mechanism of action of 6,6’-Bis(2,3-dimethoxybenzoyl)-alpha,alpha-D-trehalose involves the inhibition of VEGF secretion through ROS-dependent signaling pathways. It effectively suppresses hypoxia-induced up-regulation of proteins like p-Akt, p-NF-κB, and HIF-1α. This leads to the inhibition of choroidal neovascularization by down-regulating VEGF in the retina through pathways such as Akt/NF-κB/HIF-1α and ERK/Nrf2/HO-1/HIF-1α .
Comparación Con Compuestos Similares
Compared to other similar compounds, 6,6’-Bis(2,3-dimethoxybenzoyl)-alpha,alpha-D-trehalose stands out due to its dual action on both VEGF inhibition and ROS suppression. Similar compounds include other benzoyl-trehalose derivatives, which may also inhibit VEGF but might not have the same efficacy in ROS suppression .
Propiedades
Fórmula molecular |
C30H38O17 |
---|---|
Peso molecular |
670.6 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-6-[(2,3-dimethoxybenzoyl)oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,3-dimethoxybenzoate |
InChI |
InChI=1S/C30H38O17/c1-39-15-9-5-7-13(25(15)41-3)27(37)43-11-17-19(31)21(33)23(35)29(45-17)47-30-24(36)22(34)20(32)18(46-30)12-44-28(38)14-8-6-10-16(40-2)26(14)42-4/h5-10,17-24,29-36H,11-12H2,1-4H3/t17-,18-,19-,20-,21+,22+,23-,24-,29-,30-/m1/s1 |
Clave InChI |
ROEGNYZSLMABKO-FNYGWCGHSA-N |
SMILES isomérico |
COC1=CC=CC(=C1OC)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=C(C(=CC=C4)OC)OC)O)O)O)O)O)O |
SMILES canónico |
COC1=CC=CC(=C1OC)C(=O)OCC2C(C(C(C(O2)OC3C(C(C(C(O3)COC(=O)C4=C(C(=CC=C4)OC)OC)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.